![molecular formula C16H30N4O4 B3123859 2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid CAS No. 313229-90-2](/img/structure/B3123859.png)
2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid
Vue d'ensemble
Description
“2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid”, also known as CB-TE2A, has been explored as a chelator for radiometals in the development of radiopharmaceuticals for medical imaging. It has been detected but not quantified in the blood .
Molecular Structure Analysis
The molecular formula of CB-TE2A is C16H30N4O4 . Its monoisotopic mass is 342.2267 Da . The InChI string and SMILES representation are also available.Applications De Recherche Scientifique
Organic Acid Vapours and Corrosion
- Organic acids like acetic acid play a significant role in atmospheric chemistry and are known to influence the corrosion of metals such as copper. Studies reveal that acetic acid vapours, among other low molecular weight carboxylic acids, contribute to environmental corrosion mechanisms, highlighting the importance of understanding these acids in material science and atmospheric chemistry (Bastidas & La Iglesia, 2007).
Herbicide Toxicity and Environmental Impact
- Research on herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) provides insights into the environmental impact and toxicity of chemical compounds, including carboxylic acids, used in agriculture. This understanding is crucial for developing safer agricultural practices and mitigating negative environmental impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Bioherbicides and Organic Farming
- The use of acetic acid as a bioherbicide demonstrates the application of carboxylic acids in organic farming practices. Research conducted in Thailand showed that vinegar (acetic acid) could be used effectively as an environmentally friendly herbicide, pointing towards the potential of carboxylic acids in sustainable agriculture (Mahachai & Subsoontorn, 2021).
Cell Death Induction in Yeasts
- Studies on acetic acid's effect on yeast cells have contributed to a deeper understanding of cell death mechanisms. This research is relevant not only for industrial fermentation processes but also for biomedical applications, where understanding regulated cell death can inform therapeutic strategies (Chaves et al., 2021).
Biomedical Applications of Carboxymethyl Chitosans
- Carboxymethyl chitosan, a derivative of chitosan modified by introducing carboxymethyl groups, has shown promise in various biomedical applications. Its enhanced properties compared to chitosan, such as improved solubility and biocompatibility, underline the significance of chemical modifications of natural polymers for medical use (Upadhyaya et al., 2013).
Mécanisme D'action
Target of Action
CB-TE2A primarily targets the somatostatin receptor subtype 2 (SSTR2) . SSTR2 is a G-protein coupled receptor that is overexpressed in certain types of tumors, making it an attractive target for tumor imaging .
Mode of Action
CB-TE2A acts as a chelator, forming stable complexes with radiometals such as copper-64 . These complexes can be attached to peptides that bind to SSTR2, allowing for targeted imaging of SSTR2-positive tumors . The CB-TE2A-peptide complex interacts with its target (SSTR2) on the cell surface, but shows significantly less internalization compared to other similar compounds .
Biochemical Pathways
The primary biochemical pathway involved in the action of CB-TE2A is the somatostatin signaling pathway. The CB-TE2A-radiometal complex binds to SSTR2, allowing for the imaging of physiological processes occurring within the living system . The avid uptake of copper into inter- and intra-mitochondrial spaces, as constituents of cytochrome C oxidase, substantiates the selection of 64/67 CuCl 2 as theranostic agents .
Pharmacokinetics
CB-TE2A demonstrates favorable pharmacokinetics. The clearance of the CB-TE2A complex from the blood is rapid, while clearance from the liver and kidneys is more modest . The CB-TE2A-peptide can be labeled with 64Cu in 0.1 M ammonium acetate buffer in 2 hours at 95°C .
Result of Action
The result of CB-TE2A’s action is the generation of a radiopharmaceutical that allows for high-contrast imaging of SSTR2-positive tumors . The CB-TE2A complex shows high tumor uptake and excellent tumor-to-background contrast . The tumor retention of the CB-TE2A complex is strongly influenced by the chelators used .
Action Environment
The action of CB-TE2A is influenced by various environmental factors. The temperature and pH conditions during the radiolabeling process can impact the efficiency of chelation . Additionally, the biological environment, including the presence of SSTR2 and the physiological state of the tumor, can influence the efficacy and stability of the CB-TE2A complex .
Analyse Biochimique
Biochemical Properties
CB-TE2A is a highly stable chelate . It has been synthesized and evaluated as a side-arm functionalized version that yields a six-coordinate uncharged Cu complex . This property allows CB-TE2A to interact with various biomolecules, including enzymes and proteins, in biochemical reactions .
Cellular Effects
The effects of CB-TE2A on various types of cells and cellular processes are primarily observed in its role as a chelating agent in PET imaging . It influences cell function by allowing for the visualization of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, CB-TE2A exerts its effects through its ability to form a stable complex with copper (Cu), particularly with the isotope 64Cu . This complex can then interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CB-TE2A can change over time. The compound is known for its stability, which allows for its use in long-term studies
Dosage Effects in Animal Models
The effects of CB-TE2A in animal models can vary with different dosages. While specific dosage effects have not been detailed in the available literature, the compound’s use in PET imaging suggests that it can be safely administered in controlled amounts .
Subcellular Localization
Given its role in PET imaging, it is likely that CB-TE2A can be directed to specific compartments or organelles within the cell
Propriétés
IUPAC Name |
2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24/h1-14H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGLWDDLZQFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid](/img/structure/B3123793.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid](/img/structure/B3123798.png)
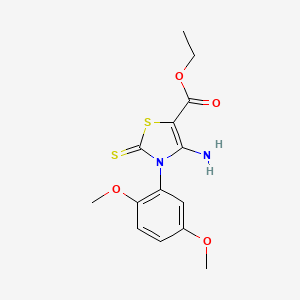
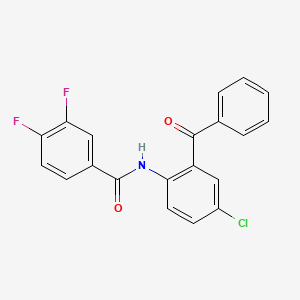
![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)
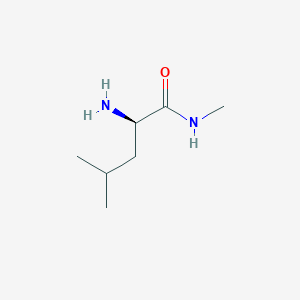
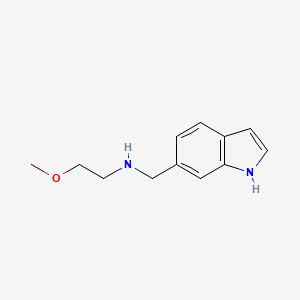
![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)
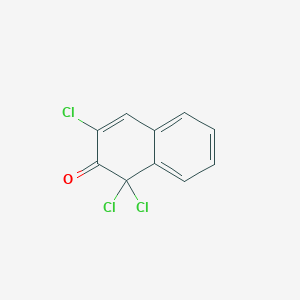

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)
